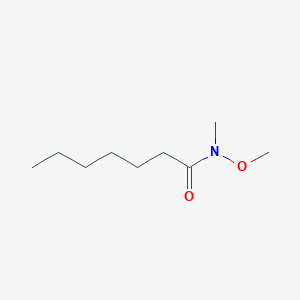

N-Methoxy-N-methylheptanamide

Vue d'ensemble

Description

N-Methoxy-N-methylheptanamide is an organic compound with the molecular formula C9H19NO2. It is a member of the class of compounds known as amides, specifically a methoxy amide. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylheptanamide can be synthesized through a one-pot method from carboxylic acids. The process involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine. Common reagents used for this activation include trichloroacetonitrile and triphenylphosphine. The reaction typically proceeds under mild conditions, yielding the desired amide in high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar methodologies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high throughput and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methoxy-N-methylheptanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Applications De Recherche Scientifique

Organic Synthesis

N-Methoxy-N-methylheptanamide serves as a versatile intermediate in organic synthesis. Its ability to act as an acyl cation and aldehyde equivalent makes it valuable for constructing complex organic molecules. The compound has been utilized in the synthesis of various derivatives, which can be further modified for specific applications.

This compound has shown promise in pharmaceutical research, particularly in the development of anti-parasitic agents. It exhibits selective inhibition against parasitic histone deacetylases (HDACs), which are crucial for the growth of pathogens like Plasmodium falciparum, the causative agent of malaria. Compounds that target HDACs can suppress parasite growth at lower concentrations than those required for mammalian cells, making them potential candidates for drug development against malaria and other parasitic diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Acyltransferase Activity : Research involving synthetic analogues, including this compound, demonstrated its role in elucidating biosynthetic pathways in mycobacteria, highlighting its importance in understanding virulence factors .

- Inhibition Studies : A study reported that hydroxamic acid-based HDAC inhibitors exhibited better potency against P. falciparum than traditional treatments, suggesting that derivatives of this compound could enhance therapeutic efficacy against malaria .

Mécanisme D'action

The mechanism by which N-Methoxy-N-methylheptanamide exerts its effects involves its interaction with various molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to changes in their function.

Comparaison Avec Des Composés Similaires

- N-Methoxy-N-methylacetamide

- N-Methoxy-N-methylpropionamide

- N-Methoxy-N-methylbutanamide

Comparison: N-Methoxy-N-methylheptanamide is unique due to its longer carbon chain compared to similar compounds like N-Methoxy-N-methylacetamide or N-Methoxy-N-methylpropionamide. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions.

Activité Biologique

N-Methoxy-N-methylheptanamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound (CAS No. 104863-66-3) can be described by the following structural formula:

This compound features a heptanamide backbone with a methoxy and a methyl group attached to the nitrogen atom. Its molecular weight is approximately 171.25 g/mol, and it exhibits unique physical properties that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a one-pot method from carboxylic acids, activated using reagents like trichloroacetonitrile and triphenylphosphine. This method is efficient for producing high-purity amides under mild conditions.

This compound acts primarily as an acylating agent. It forms covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate enzyme activity or alter protein structures, leading to significant biological effects.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative properties against various cancer cell lines. The following table summarizes the results of studies measuring its growth inhibition (GI50 values) in different cell lines:

| Compound | Cell Line | GI50 (μM) | Notes |

|---|---|---|---|

| This compound | TC32 | 0.98 | Comparable to other potent inhibitors |

| This compound | TC71 | 1.2 | Effective in inhibiting growth |

| Control Compound | TC32 | >10 | No significant inhibition observed |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with various enzymes, potentially influencing their catalytic activities. Specific investigations into its effect on diacyltransferases have revealed that it can modulate lipid biosynthesis pathways, particularly in pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .

Case Studies

- Anticancer Research : A study conducted on the antiproliferative effects of this compound demonstrated significant inhibition in human embryonal carcinoma cell lines (TC32 and TC71). The compound exhibited a GI50 value comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment .

- Enzyme Modulation : Another study highlighted the role of this compound in modulating the activity of PapA5, an acyltransferase involved in the biosynthesis of virulence factors in Mtb. This modulation was linked to altered lipid profiles in bacterial membranes, impacting bacterial virulence and host-pathogen interactions .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Pharmaceutical Development : Its antiproliferative properties make it a candidate for further investigation as an anticancer drug.

- Biochemical Research : It can be used as a tool compound to study enzyme mechanisms and protein interactions.

- Agricultural Chemistry : As an intermediate in the synthesis of agrochemicals, it may play a role in developing new pest control agents.

Propriétés

IUPAC Name |

N-methoxy-N-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIAROJONVPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545702 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-66-3 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.